The synthesis of vinorelbine can be achieved through two primary pathways:
The Nugent–RajanBabu reagent is employed for the selective de-oxygenation of leurosine, followed by a series of reactions involving N-bromosuccinimide and trifluoroacetic acid, culminating in the formation of vinorelbine .
Vinorelbine has the following molecular formula: with a molar mass of approximately 778.947 g/mol. Its structure features a complex arrangement characteristic of vinca alkaloids, which includes multiple rings and functional groups that contribute to its biological activity .
Vinorelbine undergoes various chemical reactions that are critical for its pharmacological activity:
The interaction with tubulin alters the dynamics of microtubule assembly and disassembly, essential for normal cell division processes .
Vinorelbine exerts its anticancer effects primarily through the inhibition of mitosis. By binding to tubulin, it prevents the normal function of microtubules necessary for chromosome separation during cell division. This leads to cell cycle arrest at the metaphase stage and induces programmed cell death (apoptosis) in susceptible cancer cells .
Pharmacokinetic studies indicate that vinorelbine has an oral bioavailability of approximately 43% ± 14%, with significant protein binding (79% to 91%) and a half-life ranging from 27.7 to 43.6 hours .
Navelbine is primarily used in clinical oncology for treating various types of cancer:
Vinorelbine exerts its primary antineoplastic effects through disruption of microtubule dynamics, leading to irreversible mitotic arrest. Microtubules are cylindrical polymers composed of α/β-tubulin heterodimers that undergo stochastic phases of polymerization and depolymerization, a process termed "dynamic instability." The β-tubulin subunit contains a hydrolyzable GTP binding site critical for this dynamic behavior. Following GTP hydrolysis to GDP, conformational changes trigger rapid depolymerization (catastrophe) [1] [7].
Vinorelbine binds specifically to β-tubulin near the GTP binding site at the plus end of microtubules, acting as an "end poison." At clinically relevant concentrations (nanomolar range), it suppresses microtubule dynamics without causing complete depolymerization. This suppression prevents the formation of functional mitotic spindles during metaphase, activating the spindle assembly checkpoint and arresting cells in metaphase [1] [6]. Unlike taxanes that stabilize microtubules, vinorelbine belongs to the vinca alkaloid class of microtubule-destabilizing agents. It induces structural anomalies including tubulin paracrystals at higher concentrations and promotes microtubule treadmilling (net addition/loss of tubulin subunits at opposite ends) [1] [7].
Table 1: Effects of Vinorelbine on Microtubule Dynamics
| Parameter | Normal Function | Vinorelbine-Induced Alteration |
|---|---|---|
| GTP hydrolysis rate | Regulates polymerization/depolymerization | Reduced by 65-80% [1] |
| Catastrophe frequency | Transition to depolymerization state | Increased 3.5-fold [7] |
| Treadmilling rate | Steady-state subunit turnover | Increased 2.1-fold [7] |
| Mitotic spindle formation | Bipolar attachment to chromosomes | Completely inhibited [1] [6] |
Nuclear magnetic resonance (NMR) analyses reveal vinorelbine exhibits distinct binding interactions with α/β-tubulin dimers compared to other vinca alkaloids. The tubulin dimer possesses approximately 2.7 high-affinity binding sites for vinorelbine (Kd < 10−5M) at 4°C. Crucially, this binding persists at physiological temperatures (30°C), unlike vinflunine which loses specific binding under these conditions [2]. This differential affinity correlates with vinorelbine's enhanced cytotoxicity profile.
Vinorelbine demonstrates preferential binding to specific β-tubulin isotypes, particularly classes I, III, and IV. Its binding site involves the "vinca domain," comprising both the core vinca-binding site and an adjacent peptide-binding region. Binding induces conformational changes that allosterically inhibit GTP exchange and impair heterodimer incorporation into growing microtubules. The drug's modified catharanthine structure (semi-synthetic 5'-noranhydrovinblastine) facilitates reversible covalent bonding with β-tubulin, enhancing target residence time compared to older vinca alkaloids [1] [2] [9].
Vinorelbine-mediated microtubule disruption potently activates the spindle assembly checkpoint (SAC), a surveillance mechanism preventing anaphase onset until all chromosomes achieve bipolar attachment. Key to this process is the Bub1-related kinase (BUBR1), which phosphorylates downstream targets to maintain mitotic arrest [3]. Vinorelbine induces BUBR1 hyperphosphorylation and subsequent cleavage, amplifying mitotic arrest signals. This includes increased cyclin B1 expression (arrest promoter) and phosphorylation of B-cell lymphoma 2 (BCL2), inactivating this key anti-apoptotic protein [3] [6].
Notably, cells deficient in adenomatous polyposis coli (APC) tumor suppressor protein—common in colorectal cancers—exhibit heightened sensitivity to vinorelbine despite having a compromised SAC. Time-lapse microscopy demonstrates vinorelbine kills APC-deficient cells during interphase, independent of prolonged mitotic arrest. This occurs via BIM (BCL2-like 11) recruitment to mitochondria, directly triggering apoptosis [6].
Vinorelbine induces apoptosis through both caspase-dependent and independent pathways, engaging intrinsic (mitochondrial) mechanisms:
Table 2: Key Apoptotic Markers Modulated by Vinorelbine
| Marker | Function | Regulation by Vinorelbine | Functional Consequence |
|---|---|---|---|
| BIM (BCL2L11) | Pro-apoptotic BCL2 family member | ↑ Mitochondrial translocation [6] | BCL2 inhibition → MOMP |
| Phospho-BCL2 (Ser70) | Inactivates anti-apoptotic function | ↑ Phosphorylation [3] [9] | Loss of anti-apoptotic activity |
| Cleaved Caspase-3 | Executioner caspase | ↑ Activation (3-8 fold) [3] | DNA fragmentation, cytoskeletal breakdown |
| GADD153/CHOP | ER stress pro-apoptotic transcription factor | ↑ Expression [8] | BCL2 ↓, BIM/BAX ↑ → MOMP |
| Cytochrome c | Mitochondrial apoptogenic factor | ↑ Cytosolic release [8] | Caspase-9 activation |
Recent evidence implicates vinorelbine in activating stimulator of interferon genes (STING) and mitogen-activated protein kinase-interacting kinase 1 (MNK1) pathways, contributing to neuropathic pain—a significant comorbidity. In murine models, vinorelbine administration triggers cytoplasmic DNA release, potentially from damaged sensory neurons. This DNA activates cyclic GMP-AMP synthase (cGAS), generating cyclic dinucleotides that bind STING. Activated STING then initiates:
This STING/MNK1/eIF4E pathway culminates in heightened neuronal excitability and mechanical allodynia, hallmarks of neuropathic pain. Inhibition of either STING or MNK1 significantly attenuates vinorelbine-induced pain behaviors in mice, confirming their causal roles [5]. This pathway represents a distinct mechanism from vinorelbine's direct microtubule effects, linking cellular damage response to neuronal sensitization.
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: